molecular formula C7H15NO B3369620 (1S,2S)-2-(dimethylamino)cyclopentan-1-ol CAS No. 2411455-42-8

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol

Cat. No.: B3369620
CAS No.: 2411455-42-8
M. Wt: 129.20
InChI Key: RXMKVUFGNZHQEE-BQBZGAKWSA-N
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Description

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(dimethylamino)cyclopentan-1-ol typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the necessary functional groups.

    Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions or by using protecting group strategies followed by deprotection.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of amine-containing compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(dimethylamino)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCC[C@@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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